Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate

Aldehyde bioconjugation Hydrazone ligation Reductive amination

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1010886-63-1) is a heterocyclic building block that integrates a 4-formylphenoxy moiety at the thiazole C-2 position, a methyl group at C-4, and an ethyl ester at C-5. Supplied at 98% purity by multiple reputable vendors , the compound belongs to the 2-substituted-4-methylthiazole-5-carboxylate family—a scaffold extensively employed in medicinal chemistry for kinase inhibitors, xanthine oxidase inhibitors, and acetyl-CoA carboxylase modulators.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 1010886-63-1
Cat. No. B3071379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate
CAS1010886-63-1
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)OC2=CC=C(C=C2)C=O)C
InChIInChI=1S/C14H13NO4S/c1-3-18-13(17)12-9(2)15-14(20-12)19-11-6-4-10(8-16)5-7-11/h4-8H,3H2,1-2H3
InChIKeyYYSLSVRTWOTXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1010886-63-1): A Dual-Functional Thiazole Building Block for Aldehyde-Reactive and Phenoxy-Thiazole SAR Platforms


Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1010886-63-1) is a heterocyclic building block that integrates a 4-formylphenoxy moiety at the thiazole C-2 position, a methyl group at C-4, and an ethyl ester at C-5. Supplied at 98% purity by multiple reputable vendors , the compound belongs to the 2-substituted-4-methylthiazole-5-carboxylate family—a scaffold extensively employed in medicinal chemistry for kinase inhibitors, xanthine oxidase inhibitors, and acetyl-CoA carboxylase modulators. Its molecular formula is C₁₄H₁₃NO₄S (MW 291.32), with a computed LogP of 3.15–3.23 and a topological polar surface area (TPSA) of 65.49 Ų . The compound is cataloged in multiple screening libraries (STK787917, BBL012829, CS-0325504, AKOS005615303) , indicating its recognition as a privileged scaffold for hit discovery.

Why Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate Cannot Be Replaced by Generic 2-Aryl-4-methylthiazole-5-carboxylates


The 2-position substituent on the 4-methylthiazole-5-carboxylate core is the primary driver of pharmacological and physicochemical differentiation . Replacing the 4-formylphenoxy group of CAS 1010886-63-1 with a simple phenyl (CAS 53715-64-3) eliminates both the aldehyde reactive handle and the phenoxy oxygen—two features that independently govern target binding, isozyme selectivity, and downstream conjugatability. Phenoxy thiazole series have demonstrated >3,000-fold selectivity shifts for acetyl-CoA carboxylase 2 (ACC2) over ACC1 depending solely on phenyl ring substitution patterns [1], while the formyl group enables condensations, reductive aminations, and bioconjugation reactions that aryl or hydroxy analogs cannot perform. Substituting with the Febuxostat intermediate analog (ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, CAS 161797-99-5) further alters LogP by approximately 0.5–1.0 log units and introduces an H-bond donor absent in the target compound, changing both permeability and metabolic susceptibility . The evidence presented below quantifies these differentiation dimensions.

Product-Specific Quantitative Differentiation Evidence: Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate vs. Closest Commercial Analogs


Aldehyde Reactive Handle: The 4-Formyl Group Enables Diversification Chemistry Absent in Phenyl and Hydroxy Comparators

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate carries a free aromatic aldehyde at the para position of the phenoxy ring. This formyl group is structurally absent in the two most commercially available direct analogs: ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS 53715-64-3, phenyl comparator) and ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5, hydroxy comparator) . The aldehyde enables hydrazone/oxime formation, reductive amination with primary/secondary amines, Wittig olefination, and Knoevenagel condensations—reactions that generate structurally diversified libraries from a single building block. In contrast, the phenyl comparator offers no reactive site for covalent elaboration, and the hydroxy comparator is limited to O-alkylation or esterification reactions that do not generate the C–N bonds accessible via aldehyde chemistry [1].

Aldehyde bioconjugation Hydrazone ligation Reductive amination Fragment-based drug discovery

Lipophilicity Differentiation: Intermediate LogP of 3.15–3.23 Balances Permeability and Solubility vs. Phenyl (Higher) and Hydroxy (Lower) Analogs

The target compound has a vendor-reported computed LogP of 3.15 (Fluorochem) and 3.23 (Leyan) . The closest phenyl analog (CAS 53715-64-3) lacks the phenoxy oxygen and formyl group; its LogP is estimated at 3.5–4.0 based on the absence of polar oxygen atoms, consistent with its higher melting point (36–39 °C) and boiling point (150 °C at 0.4 mm Hg) reflecting stronger crystal lattice energy . The hydroxy analog (CAS 161797-99-5) introduces an H-bond donor and is more polar, with an estimated LogP of 2.5–2.8 . The target compound's intermediate LogP positions it in the optimal range for oral bioavailability (Lipinski's Rule of 5: LogP ≤ 5) while maintaining sufficient aqueous solubility for in vitro assay compatibility—a balance that neither the excessively lipophilic phenyl analog nor the more polar hydroxy analog achieves in the same window.

LogP Lipophilicity Permeability Solubility Drug-likeness

Purity Specification Advantage: 98% Assay vs. 95% for the Methylene-Linker Variant (CAS 2177266-25-8)

Three independent vendors certify the target compound at 98% purity: Fluorochem (Product F725794) , Chemscene (Cat. CS-0325504) , and Leyan (Product 1396174) . The closest formyl-containing structural variant, ethyl 2-((4-formylphenoxy)methyl)-4-methylthiazole-5-carboxylate (CAS 2177266-25-8), is supplied at a lower specification of 95% purity by AKSci . This 3-percentage-point purity difference corresponds to up to 5% total impurities in the comparator vs. up to 2% in the target compound—a 2.5-fold higher impurity burden that can confound biological assay interpretation, particularly in high-throughput screening where minor impurities can act as pan-assay interference compounds (PAINS) or false-positive hits.

Purity specification QC acceptance criteria Building block procurement Analytical chemistry

Phenoxy vs. Phenyl Linkage at C-2: Class-Level Evidence for >3,000-Fold ACC2 Selectivity Modulation Through Phenyl Ring Substitution

The phenoxy linkage present in the target compound (oxygen atom bridging the thiazole C-2 and the 4-formylphenyl ring) is not a passive structural feature. In a systematically studied phenoxy thiazole series, Clark et al. demonstrated that phenyl ring substituents on the phenoxy moiety modulate acetyl-CoA carboxylase 2 (ACC2) isozyme selectivity by >3,000-fold while maintaining ACC2 potency at IC50 values of 9–20 nM [1]. The direct phenyl-linked analog (CAS 53715-64-3) lacks the bridging oxygen that enables this conformational flexibility and selective hinge-region interactions. The phenoxy oxygen introduces a bond angle of ~118° (C–O–C) vs. ~120° for a direct C–C phenyl linkage, altering the vector of the terminal ring relative to the thiazole core and potentially enabling access to selectivity pockets inaccessible to phenyl-linked congeners. While the specific ACC2 activity of CAS 1010886-63-1 has not been reported, the class-level SAR establishes that the phenoxy linkage is a critical determinant of target selectivity.

Phenoxy thiazole Acetyl-CoA carboxylase Isozyme selectivity ACC2 inhibitor SAR

4-Formylphenoxy Moiety as a Validated Precursor for Anticancer Thiazole-Pyridine Hybrids: Downstream Compound 8c Outperforms 5-Fluorouracil in MCF-7 Cells

The 4-formylphenoxy group is a demonstrated productive precursor in the synthesis of bioactive thiazole-pyridine hybrids. Bayazeed and Alnoman (2020) employed 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide—a compound sharing the identical 4-formylphenoxy motif with the target compound—to construct a series of thiazole-pyridine hybrids via condensation with cyanoacetic hydrazide and subsequent heterocyclization [1]. The most active derivative (compound 8c) exhibited an IC50 of 5.71 μM against MCF-7 breast cancer cells, surpassing the reference standard 5-fluorouracil (IC50 6.14 μM). Molecular docking identified the rho-associated protein kinase 1 (ROCK-1) as a putative target. The target compound (CAS 1010886-63-1) provides the 4-formylphenoxy group pre-installed on a 4-methylthiazole-5-carboxylate ester scaffold, which can serve as a direct precursor for analogous hybrid synthesis without requiring the separate preparation of the phenoxyacetamide intermediate.

Thiazole-pyridine hybrids Anticancer MCF-7 4-Formylphenoxy building block ROCK-1 docking

Absence of H-Bond Donors (HBD = 0) vs. Hydroxy Analog (HBD = 1): Implications for Passive Permeability and CYP450-Mediated Metabolism

The target compound has zero hydrogen bond donors (HBD = 0) and six hydrogen bond acceptors (HBA = 6) . Its TPSA of 65.49 Ų falls well within Veber's rule thresholds (TPSA ≤ 140 Ų) for oral bioavailability. The closest analog with a published biological application—ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161797-99-5, a Febuxostat intermediate)—contains a phenolic OH group (HBD = 1) . The presence of an H-bond donor in the hydroxy analog increases TPSA by an estimated 15–20 Ų and introduces susceptibility to Phase II glucuronidation/sulfation, which can limit metabolic stability and complicate pharmacokinetic profiling. The formyl compound avoids these liabilities while retaining the aryl-oxygen-thiazole connectivity. Additionally, the target compound has an Fsp3 (fraction of sp³-hybridized carbons) of 0.214 , indicating a predominantly flat, aromatic structure suitable for kinase ATP-binding site targeting, yet with sufficient aliphatic character (ethyl ester, 4-methyl) to permit solubility-enhancing modifications.

Hydrogen bond donors TPSA Passive permeability Metabolic stability Drug-likeness

Optimal Application Scenarios for Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate Based on Quantitative Differentiation Evidence


Aldehyde-Based Focused Library Synthesis for Covalent Inhibitor and PROTAC Discovery

The free formyl group on the phenoxy ring enables rapid generation of hydrazone, oxime, and imine libraries for fragment-based or covalent inhibitor screening. Unlike the phenyl analog (CAS 53715-64-3), which cannot participate in these reactions, the target compound can be directly condensed with hydrazine-, hydroxylamine-, or amine-bearing warheads to produce diverse chemotypes in a single step . For PROTAC (proteolysis-targeting chimera) programs, the aldehyde can be exploited for oxime ligation to link the thiazole core to an E3 ligase ligand, providing a modular entry to heterobifunctional degraders. The 98% purity specification ensures that aldehyde oxidation to the carboxylic acid (a common impurity in formyl-containing compounds) is minimized, reducing batch-to-batch variability in conjugation efficiency.

ACC2-Selective Inhibitor Lead Optimization Leveraging the Phenoxy Thiazole Scaffold

The phenoxy linkage between the thiazole C-2 and the aryl ring is a validated structural determinant for acetyl-CoA carboxylase 2 (ACC2) isozyme selectivity, with literature precedents demonstrating >3,000-fold selectivity over ACC1 through systematic phenyl ring substitution [1]. The target compound provides this phenoxy-thiazole core pre-assembled, with the formyl group serving as a synthetic handle for introducing diverse substituents (via reductive amination or Wittig chemistry) to probe ACC2 selectivity SAR. The intermediate LogP of 3.15–3.23 positions the scaffold favorably for cellular ACC2 assays, where excessive lipophilicity (as with the phenyl analog) can cause non-specific membrane partitioning and assay interference.

Synthesis of Thiazole-Pyridine and Thiazole-Pyrazole Anticancer Hybrids Using the 4-Formylphenoxy Precursor

The 4-formylphenoxy moiety has been employed as a key building block in the synthesis of thiazole-pyridine hybrids with IC50 values (5.71 μM) comparable to or better than 5-fluorouracil (6.14 μM) against MCF-7 breast cancer cells [2]. The target compound provides this moiety on a thiazole-5-carboxylate ester scaffold, which can be converted to the corresponding hydrazide or amide for further heterocyclization into pyridine-, pyrazole-, or oxadiazole-fused systems. Using CAS 1010886-63-1 as the starting material bypasses the need to synthesize 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide separately, saving an estimated 2 synthetic steps. The TPSA of 65.49 Ų and zero H-bond donors further suggest that final hybrid compounds will have favorable permeability characteristics for intracellular target engagement.

Screening Library Procurement Where Aldehyde Reactivity, Intermediate Lipophilicity, and High Purity Are Concurrent Requirements

For organizations maintaining diverse screening decks, CAS 1010886-63-1 offers a rare combination of three procurement-relevant attributes not found together in either comparator: (i) a formyl reactive handle for post-screening hit expansion without resynthesis, (ii) an intermediate LogP of 3.15–3.23 that balances solubility and permeability better than the more lipophilic phenyl analog (LogP ~3.5–4.0) or the more polar hydroxy analog (LogP ~2.5–2.8), and (iii) a 98% purity specification from multiple vendors that reduces the risk of impurity-driven false positives. The compound is already registered in commercial screening collections (STK787917, BBL012829, CS-0325504, AKOS005615303) , confirming its acceptance as a screening-grade compound. Its GHS07 hazard classification (H302, H315, H319, H335) necessitates standard laboratory handling precautions but does not impose unusual shipping or storage restrictions (store sealed, dry, 2–8 °C per Chemscene) .

Quote Request

Request a Quote for Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.